![molecular formula C12H14O B2615489 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823894-02-5](/img/structure/B2615489.png)
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
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Overview
Description
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated over the past three decades . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bicyclo[1.1.1]pentane structure has been used as an unusual bioisostere for a phenyl ring .
Chemical Reactions Analysis
The application of bicyclo[1.1.1]pentane derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Scientific Research Applications
Molecular Rods and Rotors: BCP derivatives serve as excellent molecular rods and rotors due to their rigid, three-dimensional structure. They find use in constructing functional materials with controlled properties.
Supramolecular Linker Units: BCPs act as versatile linker units in supramolecular assemblies. Their unique geometry allows for precise positioning and connectivity within complex structures.
Liquid Crystals: BCP-based liquid crystals exhibit interesting phase behavior and optical properties. Researchers explore their potential for display technologies and optical devices.
FRET Sensors: Fluorescence resonance energy transfer (FRET) sensors benefit from BCPs’ stable framework. These sensors enable real-time monitoring of molecular interactions and cellular processes.
Metal–Organic Frameworks (MOFs): BCP-based MOFs offer tunable porosity and adsorption properties. Researchers investigate their use in gas storage, catalysis, and drug delivery.
Specific Examples
- γ-Secretase Inhibitors : BCP analogs have been used as non-classical phenyl ring bioisosteres in designing effective and orally active γ-secretase inhibitors . Substituting the central fluorophenyl ring of BMS-708,163 with a BCP fragment led to the discovery of compound 3, an equivalent enzyme inhibitor with improved passive permeability and water solubility.
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives Synthesis and applications of highly functionalized 1-halo-3 … Application of the Bicyclo[1.1.1]pentane Motif as a …
Future Directions
The future directions for “(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol” and similar compounds could involve further exploration of their potential applications in various fields, including drug discovery and materials science . Additionally, developing methodology for substitution of the bridge positions in BCP derivatives remains an area for future research .
properties
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMHOWFCCIIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol |
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